molecular formula C17H24N2O3 B2406469 (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide CAS No. 2411322-63-7

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide

Cat. No. B2406469
CAS RN: 2411322-63-7
M. Wt: 304.39
InChI Key: NXCLYSAUUYBPAW-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that makes it highly useful for a variety of applications, including imaging, labeling, and detection. In

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is widely used in scientific research for a variety of applications. One of its primary uses is as a fluorescent dye for imaging and labeling. It is commonly used in microscopy to visualize cellular structures and processes. It can also be used to label proteins, DNA, and other molecules for detection and analysis. In addition, this compound can be used as a sensor for detecting changes in pH and ion concentrations in biological systems.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is based on its unique chemical structure. It contains a conjugated system of double bonds that allows it to absorb light in the ultraviolet and visible regions of the spectrum. When excited by light, this compound emits a bright green fluorescence that can be detected and measured. This property makes it highly useful for imaging and detection applications.
Biochemical and Physiological Effects:
This compound has relatively low toxicity and is generally considered safe for use in scientific research. It is not known to have any significant biochemical or physiological effects on cells or organisms. However, it is important to use appropriate safety precautions when handling this compound, as with any chemical reagent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide is its high sensitivity and specificity for labeling and detection. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are some limitations to its use. For example, it is not suitable for use in live-cell imaging due to its relatively short fluorescence lifetime. In addition, it can be susceptible to photobleaching, which can limit its usefulness in long-term imaging experiments.

Future Directions

There are many potential future directions for research involving (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide. One area of interest is in the development of new fluorescent dyes with improved properties, such as longer fluorescence lifetimes and increased resistance to photobleaching. Another area of interest is in the application of this compound and other fluorescent dyes for in vivo imaging and detection. This could have important implications for the diagnosis and treatment of diseases such as cancer. Finally, there is potential for the use of this compound and other fluorescent dyes in the development of biosensors for a variety of applications, including environmental monitoring and medical diagnostics.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide involves several steps, starting with the reaction between 2-phenyl-1,4-dioxane-2-carboxaldehyde and N,N-dimethylformamide dimethyl acetal to form a Schiff base. This is then reacted with (E)-4-bromo-2-buten-1-ol to form the desired product, this compound. The synthesis method is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-19(2)10-6-9-16(20)18-13-17(14-21-11-12-22-17)15-7-4-3-5-8-15/h3-9H,10-14H2,1-2H3,(H,18,20)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCLYSAUUYBPAW-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1(COCCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1(COCCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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